N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
Description
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a synthetic small molecule characterized by three key structural motifs:
- Pyridine-thiophene hybrid core: A pyridine ring substituted at the 5-position with a thiophen-3-yl group, linked via a methylene bridge to the propanamide chain.
- Trifluoromethylphenyl group: A 4-(trifluoromethyl)phenyl substituent attached to the propanamide, enhancing lipophilicity and metabolic stability.
This compound’s design suggests applications in targeting receptors or enzymes where aromatic stacking (via thiophene/pyridine) and hydrophobic interactions (via CF₃) are critical.
Properties
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2OS/c21-20(22,23)18-4-1-14(2-5-18)3-6-19(26)25-11-15-9-17(12-24-10-15)16-7-8-27-13-16/h1-2,4-5,7-10,12-13H,3,6,11H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYHYPAIOSGNOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene and pyridine derivatives. One common approach is the reaction of 5-(thiophen-3-yl)pyridin-3-ylmethylamine with 3-(4-(trifluoromethyl)phenyl)propanoic acid under dehydration conditions to form the amide bond.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of substituted derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to downstream effects such as inhibition or activation of signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Targets
The compound shares structural similarities with several classes of molecules, as outlined below:
Table 1: Key Structural and Functional Comparisons
Structure-Activity Relationships (SAR)
- Thiophene vs.
- Trifluoromethylphenyl Group : The CF₃ moiety increases lipophilicity (logP) and resistance to oxidative metabolism, a feature shared with TRPV1 antagonists () and kinase inhibitors () .
- Propanamide Chain Flexibility : Shorter chains (propanamide vs. pentanamide in ) may reduce off-target interactions by limiting conformational freedom .
Pharmacological and Physicochemical Properties
Table 2: Physicochemical and Bioactivity Data
Biological Activity
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a compound of considerable interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyridine and Thiophene Rings : These heterocycles contribute to the compound's biological activity and interaction with biological targets.
- Trifluoromethyl Group : Known for enhancing lipophilicity and metabolic stability, this group can influence the compound's pharmacokinetic properties.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, which may lead to altered signaling pathways associated with cancer and inflammation.
- Receptor Binding : It may interact with receptors that modulate cell growth and survival, contributing to its potential anticancer effects.
- Cell Cycle Regulation : Research indicates that this compound can affect cell cycle progression, particularly in cancer cells, promoting apoptosis.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : Laboratory experiments demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Broad-Spectrum Activity : It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Case Studies and Research Findings
- Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry reported that this compound significantly reduced tumor growth in xenograft models of breast cancer. The study attributed this effect to the compound's ability to induce apoptosis through mitochondrial pathways .
- Antimicrobial Evaluation : Another research article highlighted the compound's antibacterial efficacy against resistant strains of bacteria. The study emphasized its potential as a lead compound for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
